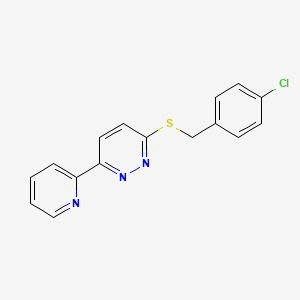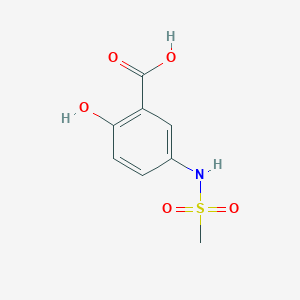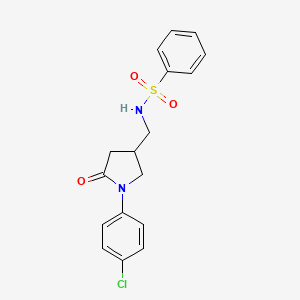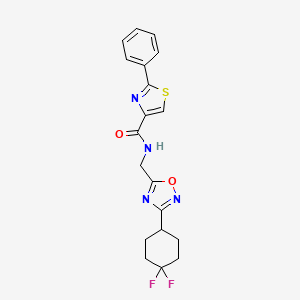
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate” is a chemical compound that likely contains a quinoline backbone with a carboxylate group at the 8th position and a tetramethyl-1,3,2-dioxaborolane group at the 5th position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through palladium-catalyzed coupling reactions . The tetramethyl-1,3,2-dioxaborolane group can be introduced through borylation .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of a quinoline ring, a carboxylate group, and a tetramethyl-1,3,2-dioxaborolane group .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research has focused on the synthesis of quinoline derivatives and their significant antibacterial activity. For instance, novel series of quinoline antibacterials have been synthesized, demonstrating potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) isolates, surpassing the effectiveness of existing quinolones like ofloxacin (Inoue et al., 1994). Similarly, studies on quinoline and thiadiazolo pyrimidin derivatives have showcased their potential antibacterial abilities towards different microorganisms (Valluri et al., 2017).
Optical Characterizations and Photodiode Applications
Innovative work on pyrimidine fused quinolone carboxylate moiety has explored its application in photodiode technology. The synthesis of novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate and its characterization for photodiode applications highlights the compound's remarkable optical behavior and potential in manufacturing organic photodiodes (Elkanzi et al., 2020).
Biological Evaluation and Neuroprotection
Compounds such as ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates have been evaluated for their biological effects, including their ability to inhibit acetylcholinesterase, mitigate calcium-triggered signals in cells, and protect neurons against calcium overloading and free radical-induced death (Marco-Contelles et al., 2006).
Structural and Molecular Studies
Research has also delved into the structural and molecular aspects of quinoline derivatives. Studies have characterized the hydrolysis of 8-(pinacolboranyl)quinoline, revealing unexpected products and questioning the isolation of monomeric quinolin-8-yl boronic acid in its neutral form (Son et al., 2015). Additionally, aromatic δ-peptides based on quinoline derivatives have been synthesized, with structural studies confirming their helical conformations, demonstrating the compounds' potential in designing novel foldamers (Jiang et al., 2003).
Wirkmechanismus
The tetramethyl-1,3,2-dioxaborolane group in the compound is a boronic ester protecting group . It is stable under a variety of conditions and can be removed to reveal the boronic acid under oxidative conditions .
The quinoline moiety is a heterocyclic aromatic organic compound. It is a colorless hygroscopic liquid with a strong odor. In small amounts, it is found in coal tar and shale oils and is a byproduct of many chemical reactions .
Biochemische Analyse
Biochemical Properties
Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-8-12(15(20)21-5)14-11(13)7-6-10-19-14/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWQESYBUOYDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2701875.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)



![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2701889.png)



![2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701894.png)
![1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride](/img/structure/B2701896.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2701898.png)
